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Compound of Interest

Compound Name: 3,5-Dimethylpyridine

Cat. No.: B147111 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3,5-Dimethylpyridine, also known as 3,5-Lutidine, is a heterocyclic organic compound that

serves as a valuable non-nucleophilic base in a variety of organic synthesis applications.[1] Its

utility stems from the steric hindrance provided by the two methyl groups at the 3 and 5

positions of the pyridine ring. This structural feature allows the nitrogen atom to act as a proton

acceptor (a Brønsted-Lowry base) while minimizing its ability to act as a nucleophile, thereby

preventing unwanted side reactions. These characteristics make it an attractive choice in

reactions where a mild base is required to neutralize acids generated in situ or to facilitate

reactions without interfering with electrophilic centers. It is particularly noted for its role as a

chemical intermediate in the synthesis of pharmaceuticals such as Omeprazole.[1]

Physicochemical Properties
A summary of the key physicochemical properties of 3,5-dimethylpyridine is provided in the

table below.
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Property Value Reference

Chemical Formula C₇H₉N [1]

Molar Mass 107.15 g/mol [1]

Appearance Colorless to yellow liquid [1]

pKa of Conjugate Acid 6.15 (at 25 °C) [1]

Boiling Point 171.9 °C [1]

Melting Point -6.5 °C [1]

Density 0.944 g/cm³ [1]

Applications in Organic Synthesis
3,5-Dimethylpyridine is a versatile tool in the organic chemist's toolbox, finding application in

several key transformations where the presence of a non-nucleophilic base is crucial.

Silylation of Alcohols
The protection of alcohols as silyl ethers is a fundamental transformation in multi-step organic

synthesis. 3,5-Dimethylpyridine can be employed as an acid scavenger to neutralize the

hydrochloric acid (HCl) generated when using silyl chlorides (e.g., TBDMSCl, TIPSCl) as

silylating agents. Its non-nucleophilic nature prevents it from competing with the alcohol for the

silylating agent.

Protocol: General Procedure for the Silylation of a Primary Alcohol

This protocol describes a general method for the selective silylation of a primary alcohol in the

presence of a secondary alcohol using tert-butyldimethylsilyl chloride (TBDMSCl) and 3,5-
dimethylpyridine.

Materials:

Substrate containing primary and/or secondary alcohol(s)

tert-Butyldimethylsilyl chloride (TBDMSCl)
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3,5-Dimethylpyridine

Anhydrous N,N-Dimethylformamide (DMF)

Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Nitrogen or Argon inlet

Syringes and needles

Separatory funnel

Rotary evaporator

Silica gel for column chromatography

Experimental Protocol:

Reaction Setup:

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the

alcohol substrate (1.0 equiv).

Dissolve the substrate in anhydrous DMF (to a concentration of 0.1-0.5 M).

Add 3,5-dimethylpyridine (2.2 equiv.) to the solution and stir until homogeneous.

Cool the reaction mixture to 0 °C using an ice bath.
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Slowly add TBDMSCl (1.1 equiv.) to the stirred solution.

Reaction Monitoring:

Allow the reaction to warm to room temperature and stir for 10-20 hours.

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Work-up:

Once the reaction is complete, quench the reaction by adding water or a saturated

aqueous NaHCO₃ solution.

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate

(3 x volume of the aqueous layer).

Combine the organic layers and wash with water, followed by brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

Purification:

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary

evaporator.

Purify the crude product by flash column chromatography on silica gel, typically using a

gradient of ethyl acetate in hexanes, to afford the pure silyl ether.
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Reaction Setup

Reaction

Work-up

Purification

Dissolve Substrate in DMF

Add 3,5-Dimethylpyridine

Cool to 0 °C

Add TBDMSCl

Stir at RT (10-20h)

Monitor by TLC/LC-MS

Quench with H₂O/NaHCO₃

Extract with Et₂O/EtOAc

Wash with H₂O and Brine

Dry over MgSO₄/Na₂SO₄

Filter and Concentrate

Column Chromatography

Pure Silyl Ether

Click to download full resolution via product page

Caption: Step-by-step workflow for the acylation of a hindered alcohol.
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Moffatt Oxidation
In the Moffatt oxidation, a primary or secondary alcohol is oxidized to an aldehyde or ketone,

respectively, using dimethyl sulfoxide (DMSO) activated by a carbodiimide, typically

dicyclohexylcarbodiimide (DCC). A mild acid catalyst is often required, and a pyridinium salt of

a strong acid is commonly used. 3,5-Dimethylpyridine can be used to form this pyridinium salt

catalyst. Its role is to facilitate the reaction without causing side reactions due to its low

nucleophilicity.

Logical Relationship in Moffatt Oxidation:

Reactants

Catalyst

Products

Primary or Secondary Alcohol

Aldehyde or Ketone

DMSO

Dimethyl Sulfide

DCC

Dicyclohexylurea

3,5-Dimethylpyridine

Pyridinium Salt

Strong Acid (e.g., TFA)

catalyzes

Click to download full resolution via product page

Caption: Key components and their roles in the Moffatt oxidation.

Comparison with Other Non-Nucleophilic Bases
The choice of a non-nucleophilic base is critical and depends on the specific requirements of

the reaction, such as the required basicity and the steric environment of the substrate.
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Base pKa of Conjugate Acid Key Features

3,5-Dimethylpyridine 6.15

Mildly basic, sterically

hindered, good for sensitive

substrates.

2,6-Dimethylpyridine (2,6-

Lutidine)
6.7

Slightly more basic and more

sterically hindered than the

3,5-isomer, often used for very

sensitive substrates.

Triethylamine (TEA) 10.75

More basic than lutidines, but

also more nucleophilic, can

sometimes lead to side

reactions.

N,N-Diisopropylethylamine

(Hünig's Base)
10.75

Highly sterically hindered and

strongly basic, excellent for

preventing nucleophilic attack.

Pyridine 5.25

Less basic and more

nucleophilic than substituted

pyridines, can act as a

nucleophilic catalyst.

Conclusion
3,5-Dimethylpyridine is a valuable and versatile non-nucleophilic base in organic synthesis.

Its moderate basicity and significant steric hindrance make it an excellent choice for a range of

applications, including the protection of alcohols via silylation and acylation, and as a

component of the catalyst system in Moffatt oxidations. Its ability to effectively scavenge

protons without interfering with electrophilic centers helps to ensure high yields and minimize

side products, making it a reliable reagent for researchers and professionals in the field of drug

development and chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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